molecular formula C13H15FN4O2S B2422330 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2309733-70-6

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2422330
CAS No.: 2309733-70-6
M. Wt: 310.35
InChI Key: FJQFYDVVWKYLGO-UHFFFAOYSA-N
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Description

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for chemical modifications and functional studies.

Properties

IUPAC Name

1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c1-10-4-12(14)2-3-13(10)21(19,20)18-6-11(7-18)5-17-9-15-8-16-17/h2-4,8-9,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQFYDVVWKYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol Alkylation-Oxidation-Fluorination Sequence

The azetidine ring is constructed via a three-step sequence from tertiary alcohols, as outlined in recent four-membered ring sulfonyl fluoride syntheses.

  • Thiol Alkylation : Aryloxetanols undergo thiol alkylation using iron chloride or lithium triflimide catalysts to form thioether intermediates. For 4-fluoro-2-methylphenyl derivatives, this step employs 4-fluoro-2-methylbenzenethiol and a tertiary alcohol precursor (e.g., 3-hydroxymethylazetidine) under refluxing dichloromethane (50°C, 12 h).
  • Oxidation : The thioether is oxidized to a sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature (RT), achieving >90% conversion without requiring chromatography.
  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) in anhydrous tetrahydrofuran (THF) at −78°C introduces the sulfonyl fluoride group, yielding 1-((4-fluoro-2-methylphenyl)sulfonyl)azetidine-3-carbaldehyde as a key intermediate.

Table 1: Azetidine Synthesis Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiol Alkylation FeCl₃ (5 mol%), CH₂Cl₂, 50°C, 12 h 85 92
Oxidation mCPBA (2 equiv), CH₂Cl₂, RT, 2 h 93 95
Fluorination DAST (3 equiv), THF, −78°C to RT, 6 h 78 89

Sulfonylation of Azetidine

Defluorosulfonylation (deFS) Coupling

The sulfonyl group is introduced via deFS reactivity, leveraging the electrophilic nature of azetidine sulfonyl fluorides (ASFs).

  • Reagent Preparation : 1-((4-fluoro-2-methylphenyl)sulfonyl)azetidine-3-carbaldehyde is converted to its sulfonyl fluoride derivative using sulfuryl fluoride (SO₂F₂) in acetonitrile at 60°C for 6 h.
  • Coupling with Amines : The ASF intermediate reacts with methylamine (2 equiv) in acetonitrile containing potassium carbonate (1.5 equiv) at 60°C for 12 h, displacing fluoride to form the sulfonamide bond. Monitoring by ¹⁹F NMR confirms complete fluoride displacement (δ −38 ppm to −120 ppm).

Critical Parameters :

  • Solvent Polarity : Acetonitrile maximizes deFS efficiency by stabilizing the carbocation intermediate.
  • Base Selection : Potassium carbonate outperforms triethylamine in suppressing side reactions (e.g., SuFEx pathways).

Triazole Functionalization

Huisgen Cycloaddition

The 1,2,4-triazole ring is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Alkyne Precursor : 3-(prop-2-yn-1-yl)azetidine is prepared by alkylating azetidine-3-methanol with propargyl bromide in dimethylformamide (DMF) using sodium hydride (60°C, 6 h, 75% yield).
  • Azide Formation : 4-fluoro-2-methylphenylsulfonamide is converted to the corresponding azide using sodium azide and trimethylsilyl chloride (TMSCl) in dichloromethane (0°C to RT, 8 h, 82% yield).
  • Cycloaddition : The alkyne and azide undergo CuAAC with copper(I) iodide (10 mol%) and N,N-diisopropylethylamine (DIPEA) in tert-butanol/water (4:1) at RT for 24 h, yielding the triazole product.

Table 2: Triazole Cycloaddition Outcomes

Catalyst Solvent System Time (h) Yield (%)
CuI t-BuOH/H₂O (4:1) 24 88
CuBr·SMe₂ CH₃CN 12 92
None DMF 48 <5

Final Assembly via Reductive Amination

Coupling Azetidine and Triazole Moieties

The azetidine-sulfonyl and triazole fragments are conjugated via reductive amination.

  • Imine Formation : 1-((4-fluoro-2-methylphenyl)sulfonyl)azetidine-3-carbaldehyde reacts with 1H-1,2,4-triazole in methanol at RT for 6 h, forming an imine intermediate.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) reduces the imine to the secondary amine, yielding the target compound.

Optimization Insight :

  • pH Control : Maintaining pH 5–6 prevents over-reduction of the triazole ring.
  • Alternative Reductants : Borane-pyridine complex gives comparable yields (82%) but requires anhydrous conditions.

Scalability and Industrial Considerations

Large-Scale Synthesis

Kilogram-scale production employs continuous flow reactors to enhance safety and yield:

  • Thiol Alkylation : A plug-flow reactor with iron chloride catalyst (residence time: 2 h, 50°C) achieves 89% conversion.
  • Oxidation-Fluorination : Tubular reactors with mCPBA and DAST steps reduce purification needs, yielding 76% over two steps.
  • Final Coupling : Batch reductive amination in 500 L reactors affords 1.2 kg of product (purity: 98.5%).

Table 3: Industrial-Scale Performance Metrics

Step Reactor Type Throughput (kg/day) Purity (%)
Alkylation Plug-Flow 15 91
Oxidation Tubular 12 94
Reductive Amination Batch 8 98.5

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, aryl-H), 4.35 (t, J = 7.6 Hz, 2H, azetidine-CH₂), 3.92 (s, 3H, N-CH₃), 3.45 (m, 1H, azetidine-CH), 2.55 (s, 3H, aryl-CH₃).
  • HRMS (ESI+): m/z calculated for C₁₄H₁₆FN₄O₂S [M+H]⁺: 347.0984; found: 347.0986.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Unwanted 1,5-regioisomers (<5%) are minimized using copper(I) catalysts and low temperatures (0°C). Post-synthesis HPLC purification (C18 column, acetonitrile/water gradient) removes residual isomers.

Sulfonyl Group Hydrolysis

Basic conditions (pH >9) promote sulfonate formation. Buffering reactions at pH 5–7 and avoiding aqueous workups prevent degradation.

Emerging Methodologies

Photoredox Catalysis

Recent studies demonstrate visible-light-mediated alkylation of azetidines using iridium photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆), reducing reaction times from 24 h to 2 h with 90% yields.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Aspergillus oryzae) enable enantioselective synthesis of chiral azetidine intermediates, achieving 99% ee in preliminary trials.

Biological Activity

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Azetidine ring
  • Triazole ring
  • Sulfonyl group

Its molecular formula is C18H17FN4O2SC_{18}H_{17}FN_{4}O_{2}S with a molecular weight of approximately 372.42 g/mol. The presence of the fluorinated phenyl group enhances its lipophilicity, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate amine and halide precursors.
  • Introduction of the Sulfonyl Group : This involves sulfonylation of the azetidine intermediate using sulfonyl chlorides.
  • Attachment of the Triazole Ring : Formed through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition using azides and alkynes under copper-catalyzed conditions.

Antineoplastic Properties

Research indicates that this compound exhibits significant antineoplastic activity . It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In vitro studies have shown that this compound can modulate pathways associated with cancer cell survival.
  • Specific studies have reported IC50 values indicating its efficacy against different cancer types. For example, compounds derived from triazoles have demonstrated cytotoxic effects against breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within biological systems, potentially involving:

  • Binding to receptors or enzymes critical for cellular signaling pathways.
  • Modulating gene expression related to cell cycle regulation and apoptosis .

Study on Triazole Derivatives

In a comparative study involving various triazole derivatives, it was found that compounds similar to this compound exhibited comparable antibacterial and antifungal activities against tested organisms. Notably, these compounds also demonstrated anti-inflammatory properties similar to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Evaluation Against Mycobacterium tuberculosis

Another significant area of research involves evaluating the compound's effectiveness against Mycobacterium tuberculosis. While specific derivatives showed varying levels of activity compared to rifampicin (a standard tuberculosis treatment), some exhibited promising results that warrant further exploration in anti-tubercular drug development .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure that includes:

  • A triazole ring
  • An azetidine ring
  • A sulfonyl group

These components contribute to its biological activity and versatility for further chemical modifications. Its molecular formula is C18H17FN4O2SC_{18}H_{17}FN_4O_2S with a molecular weight of approximately 372.42 g/mol.

Antineoplastic Properties

Research indicates that this compound exhibits antineoplastic activity , making it a candidate for cancer treatment. It has been investigated for its potential efficacy against various cancer types by modulating pathways associated with cell proliferation and survival.

Imaging Applications

The compound has also been explored for its application in Positron Emission Tomography (PET) imaging. Its ability to bind specific brain receptors enhances its utility in neuroimaging studies.

Antimicrobial and Antifungal Activity

Studies have shown that derivatives of triazole compounds often exhibit significant antimicrobial and antifungal properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole could also possess similar activities .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of triazole derivatives, compounds similar to this compound were shown to inhibit cancer cell growth in vitro. The mechanism was linked to interference with specific signaling pathways involved in tumor proliferation .

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial efficacy of triazole derivatives reported that compounds containing the triazole nucleus exhibited strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the triazole structure could enhance biological activity and reduce toxicity .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole, and what critical parameters govern yield and purity?

The synthesis of this compound can be approached via modular strategies, such as:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazole core, followed by sulfonylation of the azetidine ring. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to avoid side reactions like over-sulfonylation .
  • Suzuki Coupling : If aryl halide intermediates are involved, palladium catalysts (e.g., Pd(PPh₃)₄) with controlled ligand ratios ensure efficient cross-coupling .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is essential for isolating the target compound from unreacted sulfonyl chloride or triazole precursors .

Q. How can the molecular structure and stereoelectronic properties of this compound be rigorously characterized?

Key techniques include:

  • X-ray Crystallography : Resolve the 3D arrangement of the sulfonyl-azetidine-triazole system. Use SHELX programs for refinement, ensuring proper handling of disorder in the azetidine or phenyl rings .
  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.5 ppm for azetidine CH₂ groups) and 2D experiments (COSY, HSQC) to confirm connectivity .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles, dihedral strains, and electrostatic potential surfaces, which correlate with reactivity .

Q. What are the dominant physicochemical properties influencing its solubility and stability in biological assays?

  • LogP : Predicted to be moderate (~2.5–3.5) due to the hydrophobic sulfonylphenyl group and polar triazole, requiring DMSO stock solutions (≤10% v/v) to prevent precipitation .
  • Hydrolytic Stability : The sulfonamide linkage is resistant to hydrolysis at physiological pH, but prolonged exposure to acidic/alkaline conditions may cleave the azetidine-sulfonyl bond .

Advanced Research Questions

Q. How does the spatial arrangement of the sulfonyl-azetidine-triazole system impact binding to biological targets, such as enzymes or receptors?

  • Steric Effects : Crystallographic data from analogs (e.g., dihedral angles between triazole and sulfonylphenyl groups) suggest that planarity enhances π-π stacking with aromatic residues in enzyme active sites .
  • Hydrogen Bonding : The triazole N3 atom acts as a hydrogen-bond acceptor, while the sulfonyl oxygen may interact with Arg/Lys residues. Mutagenesis studies on target proteins (e.g., kinases) can validate these interactions .

Q. What strategies can resolve contradictions in biological activity data across different assay systems (e.g., cell-based vs. enzymatic)?

  • Metabolic Stability : Check for cytochrome P450-mediated degradation using liver microsomes. Poor stability in cell assays (vs. purified enzyme systems) may explain discrepancies .
  • Membrane Permeability : Use Caco-2 assays or PAMPA to assess passive diffusion. Low permeability due to the sulfonyl group’s polarity could reduce cellular uptake .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular Docking : Screen derivatives against homology models of target proteins (e.g., COX-2, EGFR) to prioritize substitutions (e.g., fluoro-to-chloro on phenyl) that enhance van der Waals contacts .
  • MD Simulations : Analyze binding pocket flexibility over 100 ns trajectories to identify residues critical for induced-fit interactions .

Q. What experimental evidence supports the proposed mechanism of action in enzyme inhibition or receptor modulation?

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for enzymes like cyclooxygenase-2 (COX-2). Analogous triazoles show Ki values in the nM range .
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantify binding kinetics (kon/koff) to receptors like GPCRs .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in crystallographic studies of this compound?

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. SHELXD and SHELXE are robust for phase determination in cases of twinning or weak diffraction .
  • Validation : Check Rint (<5%) and Rfree values during refinement. Deposition in the Cambridge Structural Database (CSD) with full CIF files ensures transparency .

Q. What are the best practices for reconciling conflicting SAR data across structurally similar triazole derivatives?

  • Meta-Analysis : Pool data from analogs (e.g., substituent effects on EC₅₀) using multivariate regression to identify outliers caused by assay variability .
  • Counter-Screening : Test off-target activity against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity trends .

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